Cas no 79859-42-0 (Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)-)

Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)- structure
79859-42-0 structure
Produktname:Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)-
CAS-Nr.:79859-42-0
MF:C22H28O7
MW:404.453527450562
CID:564237
PubChem ID:122739

Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-methyl-8-methylene-1,9-dioxo-,(1'R,2'R,3'R,4aS,5R,7S,9aS)-
    • trichorabdal B
    • Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-cyclohexane]-2'-carboxaldehyde,3'-[(acetyloxy)methyl]hexahydro-5-hydroxy-3'-
    • (2-Formyl-5'-hydroxy-3-methyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl)methyl acetate
    • 79859-42-0
    • NSC639447
    • [(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate
    • [(1R,1'R,6R,7S,9R)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate
    • DTXSID101000800
    • [(1'R)-2'-formyl-hydroxy-1'-methyl-methylene-dioxo-spiro[[?]-3,3'-cyclohexane]-1'-yl]methyl acetate
    • (-)-Trichorabdal B
    • InChI=1/C22H28O7/c1-12-14-7-15(25)17-21(11-29-19(27)22(17,8-14)18(12)26)6-4-5-20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15-,16-,17+,20+,21+,22+/m1/s1
    • [(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate
    • Spiro(cyclohexane-1,4'(3'H)-(1H-7,9a)methanocyclohepta(c)pyran)-2-carboxaldehyde, 3-((acetyloxy)methyl)hexahydro-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxo-, (4'R-(4'-alpha(2R*,3R*),4'a-alpha,5'-beta,7'-beta,9'a-beta))-
    • NSC 639447
    • BRN 5778781
    • BUJZGALXYNSLEB-YCYJFFQMSA-
    • Inchi: InChI=1S/C22H28O7/c1-12-14-7-15(25)17-21(11-29-19(27)22(17,8-14)18(12)26)6-4-5-20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15-,16?,17+,20-,21?,22+/m0/s1
    • InChI-Schlüssel: BUJZGALXYNSLEB-LNMOHGOKSA-N
    • Lächelt: CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C

Berechnete Eigenschaften

  • Genaue Masse: 404.18350323g/mol
  • Monoisotopenmasse: 404.18350323g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 803
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topologische Polaroberfläche: 107Ų
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